Homoursodeoxycholic acid

Descripción general

Descripción

Homoursodeoxycholic acid is a bile acid derivative that has garnered attention for its potential therapeutic applications. It is structurally similar to ursodeoxycholic acid, a compound known for its use in treating liver diseases. This compound is synthesized through various chemical and biochemical processes and has shown promise in medical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Homoursodeoxycholic acid can be synthesized from chenodeoxycholic acid through a series of chemical reactions. The process typically involves the oxidation of chenodeoxycholic acid to form 7-ketolithocholic acid, followed by stereoselective reduction to produce this compound. Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone .

Industrial Production Methods: Industrial production of this compound often employs microbial transformations or chemoenzymatic procedures. These methods utilize non-pathogenic microorganisms and their enzymes to convert chenodeoxycholic acid into this compound. The process involves selective hydrolysis, epimerization, and specific hydroxylation and dehydroxylation of the steroid rings .

Análisis De Reacciones Químicas

Types of Reactions: Homoursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form 12-ketoursodeoxycholic acid, a key intermediate in its synthesis . Reduction reactions, such as the electroreduction of 7-ketolithocholic acid, are also common in its preparation .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include potassium bromide, dimethyl sulfoxide, and dimethylformamide. Reaction conditions often involve the use of electrochemical methods, catalytic hydrogenation, and enzymatic transformations .

Major Products Formed: The major products formed from the reactions of this compound include 12-ketoursodeoxycholic acid and other hydroxylated derivatives. These products are often used as intermediates in the synthesis of this compound and other bile acid derivatives .

Aplicaciones Científicas De Investigación

Homoursodeoxycholic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bile acid derivatives. In biology and medicine, it has shown potential in treating liver diseases, such as primary biliary cholangitis and gallstones . The compound is also being investigated for its role in modulating the intestinal barrier integrity and protecting against inflammation and carcinogenesis .

Mecanismo De Acción

Homoursodeoxycholic acid exerts its effects by interacting with bile acid receptors and modulating bile acid homeostasis. It replaces hydrophobic bile acids in the bile acid pool, reducing their toxicity and promoting bile flow . The compound also stimulates the synthesis and insertion of key transporters in the liver, enhancing bile secretion and protecting hepatocytes from bile acid-induced apoptosis .

Comparación Con Compuestos Similares

Homoursodeoxycholic acid is similar to other bile acids, such as chenodeoxycholic acid, lithocholic acid, and deoxycholic acid. it is unique in its higher hydrophilicity and lower toxicity compared to these compounds . Tauroursodeoxycholic acid, a taurine conjugate of ursodeoxycholic acid, also shares similar therapeutic properties but has a higher hydrophilicity .

List of Similar Compounds:- Chenodeoxycholic acid

- Lithocholic acid

- Deoxycholic acid

- Tauroursodeoxycholic acid

This compound stands out due to its unique combination of hydrophilicity, therapeutic potential, and lower toxicity, making it a valuable compound in scientific research and medical applications.

Actividad Biológica

Homoursodeoxycholic acid (HDC) is a bile acid derivative that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of HDC, supported by relevant research findings, case studies, and data tables.

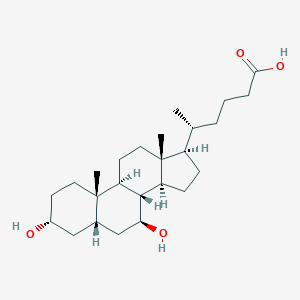

Chemical Structure and Synthesis

This compound is synthesized from the precursor compound through various chemical reactions, including the Wolff rearrangement of diazoketones. The structural formula of HDC is characterized by specific hydroxyl groups that influence its biological functions. The synthesis pathway involves complex organic reactions, which have been documented in several studies .

HDC, like other bile acids, plays a crucial role in lipid metabolism and digestion. Its biological activities can be categorized into several key areas:

1. Modulation of Cholesterol Metabolism:

HDC influences cholesterol homeostasis by promoting the conversion of cholesterol into bile acids. This process is mediated through the activation of nuclear hormone receptors such as the farnesoid X receptor (FXR), which regulates gene expression involved in bile acid synthesis and transport .

2. Anti-inflammatory Properties:

Research indicates that HDC exhibits anti-inflammatory effects by modulating immune responses. It may reduce the expression of pro-inflammatory cytokines and inhibit T-cell activation, which is significant in conditions such as autoimmune liver diseases .

3. Hepatoprotective Effects:

In studies involving animal models, HDC has shown protective effects against liver injury induced by toxic substances. The compound appears to enhance liver function tests and reduce serum enzyme levels indicative of hepatocellular damage .

Clinical Studies and Findings

Several clinical studies have explored the effects of HDC and related bile acids on liver diseases:

-

Case Study: Ursodeoxycholic Acid (UDCA) Treatment

A study involving patients with primary biliary cholangitis demonstrated that UDCA, a closely related bile acid, reduced serum alkaline phosphatase levels and improved liver histology over a 30-month period. Although HDC was not directly tested, similar mechanisms are hypothesized to apply due to structural similarities . -

Pilot Trials on Bile Acids

In a pilot trial assessing the effects of UDCA on primary sclerosing cholangitis, significant reductions in cholestatic enzyme levels were observed during treatment periods, suggesting potential benefits for HDC as well .

Comparative Analysis of Bile Acids

The following table summarizes key differences between this compound and other bile acids regarding their biological activities:

| Bile Acid | Modulation of Cholesterol | Anti-inflammatory Effects | Hepatoprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ursodeoxycholic Acid | Yes | Moderate | Yes |

| Chenodeoxycholic Acid | Yes | Limited | Moderate |

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the effects of this compound. Future studies should focus on:

- Longitudinal Clinical Trials: To assess long-term safety and efficacy in liver diseases.

- Mechanistic Studies: To explore the molecular pathways influenced by HDC.

- Comparative Studies: To evaluate its effectiveness relative to other bile acids in clinical settings.

Propiedades

IUPAC Name |

(5R)-5-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKGBMOMGYRROF-ZQMFMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102044-28-0 | |

| Record name | Homoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102044280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.